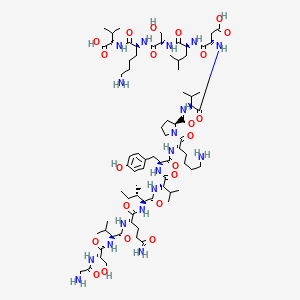
Tau Peptide (304-318)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau Peptide (304-318) is a polypeptide derived from the tau protein, which is primarily associated with microtubule stabilization in neurons. The tau protein is encoded by the MAPT gene located on chromosome 17. Tau Peptide (304-318) is a segment of the tau protein that plays a crucial role in the formation of neurofibrillary tangles, a hallmark of neurodegenerative diseases such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: Tau Peptide (304-318) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques such as HPLC.
Industrial Production Methods: Industrial production of Tau Peptide (304-318) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction conditions ensures the production of high-purity peptides .
化学反应分析
Types of Reactions: Tau Peptide (304-318) can undergo various chemical reactions, including:
Oxidation: Involving the modification of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reversal of oxidation, often using reducing agents like DTT or TCEP.
Substitution: Replacement of specific amino acids to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions are modified peptides that can be used to study the structural and functional properties of Tau Peptide (304-318) and its role in neurodegenerative diseases .
科学研究应用
Tau Peptide (304-318) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis, modification, and interactions with other molecules.
Biology: Investigated for its role in microtubule stabilization and neurofibrillary tangle formation.
Medicine: Explored as a potential therapeutic target for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for tauopathies.
作用机制
Tau Peptide (304-318) exerts its effects by interacting with microtubules and other cellular components. It binds to tubulin, promoting microtubule assembly and stabilization. Under pathological conditions, Tau Peptide (304-318) can aggregate, forming neurofibrillary tangles that disrupt cellular function. The aggregation process is influenced by factors such as phosphorylation, metal ions, and interactions with other proteins .
相似化合物的比较
- PHF6 (275-280):* A hexapeptide motif that also contributes to tau aggregation .
PHF6 (306-311): Another segment of the tau protein involved in aggregation.
Uniqueness: Tau Peptide (304-318) is unique due to its specific sequence and role in the formation of neurofibrillary tangles. Its interactions with microtubules and propensity to aggregate make it a critical target for studying and developing treatments for tauopathies .
属性
分子式 |
C75H126N18O22 |
|---|---|
分子量 |
1631.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C75H126N18O22/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-/m0/s1 |
InChI 键 |
JIGIOYJFRYYBRN-IIXDWICFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


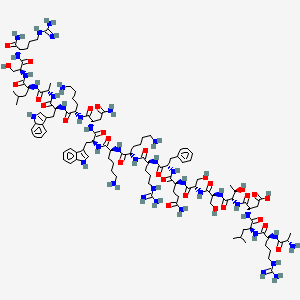


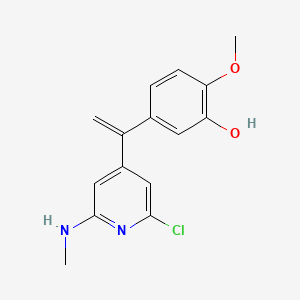
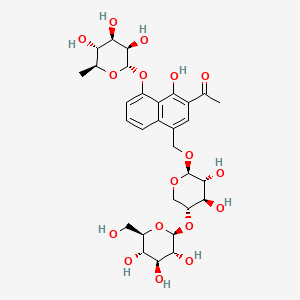

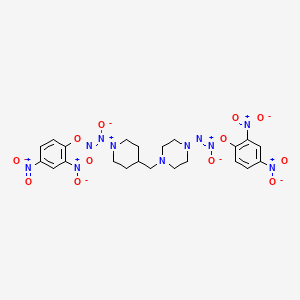
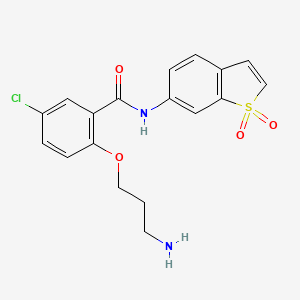
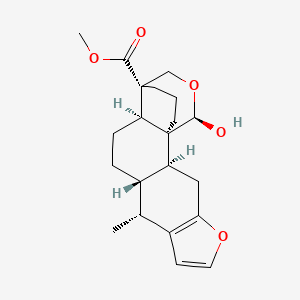
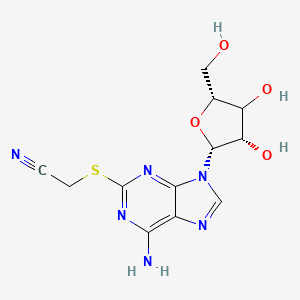
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
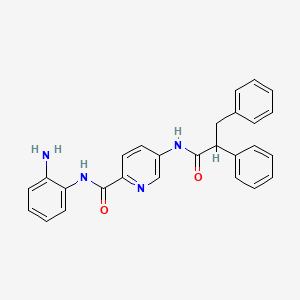
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
